![molecular formula C20H21N3O5S B2388235 N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 1171864-76-8](/img/structure/B2388235.png)
N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
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Description
The compound seems to be a derivative of 5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-amine . This compound has a molecular weight of 281.34 and is a solid in its physical form .
Synthesis Analysis
While specific synthesis information for the compound was not found, a similar compound, N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole, was synthesized in three phases . The first phase involved converting phenyl acetic acid into an ester, hydrazide, and finally cyclized in the presence of CS2 to afford 5-benzyl-1,3,4-oxadiazole .Molecular Structure Analysis
The compound is likely to have a complex structure due to the presence of multiple functional groups. The InChI code for a similar compound is provided , which could be used to generate a 3D structure using appropriate software.Physical And Chemical Properties Analysis
The compound is a solid and has a molecular weight of 281.34 . No further physical or chemical properties were found.Scientific Research Applications
Photodynamic Therapy Applications
Compounds with structural features similar to the specified chemical have been investigated for their utility in photodynamic therapy, specifically zinc phthalocyanine derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Screening
A series of compounds incorporating thiazole ring, including derivatives with a methoxybenzamide moiety, have shown promising results in vitro against various bacterial and fungal strains. These findings suggest potential applications in developing new therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Catalyst for Alcohol Oxidation
N-isopropyliodobenzamides, similar in functional group positioning to the requested compound, have been evaluated as catalysts for the oxidation of alcohols. Specifically, the 5-methoxy derivative proved to be an efficient and environmentally benign catalyst for the oxidation of benzylic alcohols, showcasing potential applications in organic synthesis (Yakura, Fujiwara, Yamada, & Nambu, 2018).
properties
IUPAC Name |
3-methoxy-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-13(2)29(25,26)17-9-7-14(8-10-17)11-18-22-23-20(28-18)21-19(24)15-5-4-6-16(12-15)27-3/h4-10,12-13H,11H2,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKBJOSVAPLBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide |
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